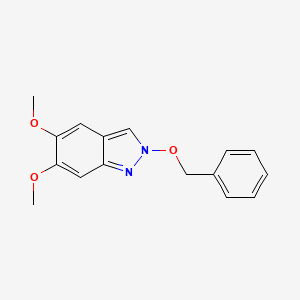
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of benzyloxy and dimethoxy groups in the structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole can be achieved through several synthetic routes. One common method involves the reaction of 2-benzyloxypyridine with methyl triflate in the presence of magnesium oxide and toluene. The reaction mixture is cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of solvents and reagents may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using catalytic hydrogenation (H2 with a catalyst) or reducing metals in acid.
Substitution: Electrophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyloxy group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a catalyst, reducing metals in acid
Electrophiles: Benzyl bromide, benzyl trichloroacetimidate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoquinones, while reduction reactions may produce corresponding alcohols or hydrocarbons .
Scientific Research Applications
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of benzyl ethers and esters.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in electrophilic substitution reactions, while the dimethoxy groups may influence the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: A stable, neutral organic salt used for the synthesis of benzyl ethers and esters.
2-Benzyloxypyridine: A precursor for the synthesis of various benzylated compounds.
Benzyl trichloroacetimidate: Used for benzylation under acidic conditions.
Uniqueness
2-(Benzyloxy)-5,6-dimethoxy-2H-indazole is unique due to the presence of both benzyloxy and dimethoxy groups, which confer specific reactivity and stability properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
58522-61-5 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5,6-dimethoxy-2-phenylmethoxyindazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-15-8-13-10-18(17-14(13)9-16(15)20-2)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
GKFHOHKPHYPVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















